
Maleic anhydride-d2
Overview
Description
Maleic anhydride-d2 is a deuterated form of maleic anhydride, where the hydrogen atoms are replaced with deuterium. This compound is used in various scientific research applications due to its unique properties. Maleic anhydride itself is an organic compound with the formula C4H2O3 and is the acid anhydride of maleic acid. It is a colorless or white solid with an acrid odor and is widely used in the production of polymers and coatings .
Preparation Methods
Synthetic Routes and Reaction Conditions
Maleic anhydride-d2 can be synthesized through the deuteration of maleic anhydride. This process involves the exchange of hydrogen atoms with deuterium atoms. One common method is the catalytic exchange reaction using deuterium gas (D2) in the presence of a suitable catalyst. The reaction conditions typically involve elevated temperatures and pressures to facilitate the exchange process.
Industrial Production Methods
The industrial production of this compound follows similar principles to the production of maleic anhydride, with the additional step of deuteration. Maleic anhydride is typically produced by the vapor-phase oxidation of n-butane or benzene. The process involves passing the hydrocarbon through a catalyst bed at high temperatures in the presence of oxygen . The deuteration step can be integrated into this process by introducing deuterium gas during the oxidation reaction.
Chemical Reactions Analysis
Types of Reactions
Maleic anhydride-d2 undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form maleic acid-d2.
Esterification: Reacts with alcohols to form half-esters.
Diels-Alder Reactions: Acts as a dienophile in cycloaddition reactions.
Reduction: Can be reduced to form succinic anhydride-d2.
Substitution: Undergoes electrophilic addition and substitution reactions.
Common Reagents and Conditions
Hydrolysis: Water or hydroxide ions under mild conditions.
Esterification: Alcohols in the presence of acid catalysts.
Diels-Alder Reactions: Conjugated dienes under thermal conditions.
Reduction: Hydrogen gas in the presence of metal catalysts.
Substitution: Various electrophiles and nucleophiles under appropriate conditions.
Major Products Formed
Maleic acid-d2: from hydrolysis.
Half-esters: from esterification.
Cycloaddition products: from Diels-Alder reactions.
Succinic anhydride-d2: from reduction.
Scientific Research Applications
Polymer Chemistry
Unsaturated Polyester Resins
Approximately 50-55% of maleic anhydride production is directed towards unsaturated polyester resins (UPR). These resins are integral in creating fiberglass-reinforced plastics used in:
- Automobiles
- Boats
- Construction materials
- Electrical goods
Table 1: Applications of Maleic Anhydride in Polymer Chemistry
Application | Description |
---|---|
Unsaturated Polyester Resins | Used in fiberglass composites for strength and durability |
Alkyd Resins | Employed in coatings and paints for improved finish |
Thermoplastic Polyurethanes | Derived from hydrogenated maleic anhydride for flexibility |
Pharmaceutical Applications
Maleic anhydride-d2 serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its role in Diels-Alder reactions allows for the formation of complex molecular structures critical for drug development.
Case Study: Synthesis of Active Pharmaceutical Ingredients (APIs)
In a study published by the American Chemical Society, maleic anhydride was used to synthesize novel APIs through Diels-Alder reactions with dienes. This reaction facilitated the creation of compounds with enhanced bioactivity and specificity against targeted diseases .
Agricultural Chemicals
This compound is utilized in the formulation of agricultural chemicals, particularly as a precursor for insecticides and herbicides.
Table 2: Agricultural Applications
Chemical Derived | Application |
---|---|
Malathion | Insecticide widely used in agriculture |
Maleic Hydrazide | Growth regulator for crops |
Environmental Applications
The compound is also significant in environmental chemistry, particularly in water treatment processes. Maleic anhydride derivatives are employed to enhance the efficiency of surfactants used in wastewater treatment.
Case Study: Surfactants in Water Treatment
Research indicates that maleic anhydride-based surfactants improve oil removal efficiency from wastewater by enhancing emulsification properties . This application highlights the compound's role in promoting environmentally friendly practices.
Personal Care Products
This compound finds applications in personal care formulations, especially as a stabilizer and emulsifier in cosmetic products.
Table 3: Personal Care Applications
Product Type | Role of this compound |
---|---|
Hair Sprays | Provides hold and texture |
Skin Care Products | Acts as a delivery system for active ingredients |
Mechanism of Action
The mechanism of action of maleic anhydride-d2 involves its reactivity due to the electron-deficient conjugated double bond and the cyclic anhydride functionality. These features make it a versatile intermediate in various chemical reactions. In Diels-Alder reactions, for example, this compound acts as a dienophile, forming cycloaddition products through the interaction with conjugated dienes. The presence of deuterium atoms can influence the reaction kinetics and product distribution due to isotope effects .
Comparison with Similar Compounds
Maleic anhydride-d2 can be compared with other similar compounds such as:
Maleic anhydride: The non-deuterated form, which has similar reactivity but different isotopic composition.
Succinic anhydride: A related compound with a similar structure but lacking the conjugated double bond.
Fumaric acid: An isomer of maleic acid, which can be derived from maleic anhydride through isomerization.
This compound is unique due to its deuterium content, which makes it valuable for isotopic labeling studies and applications where the kinetic isotope effect is significant .
Biological Activity
Maleic anhydride-d2, a deuterated form of maleic anhydride, is a compound that has garnered attention for its biological activity, particularly in the fields of pharmacology and materials science. This article explores the biological activity of this compound, including its effects on cellular systems, potential therapeutic applications, and safety considerations.
Maleic anhydride (MA) is a cyclic anhydride of maleic acid, known for its reactivity and ability to form copolymers. The deuterated variant, this compound, is synthesized by replacing hydrogen atoms with deuterium. This modification can affect the compound's stability and reactivity, making it useful for specific applications in research and industry.
Antitumor Effects
Research has shown that maleic anhydride copolymers exhibit significant antitumor activity. For instance, studies on maleic anhydride-vinyl acetate copolymers demonstrated up to 68% tumor regression in K562 cellular cultures (human chronic myeloid leukemia) depending on the molecular weight of the copolymer used . This suggests that this compound may also possess similar antitumor properties due to its structural similarities.
Cytotoxicity
In vitro studies indicate that maleic anhydride copolymers can induce cytotoxicity in various cancer cell lines. The cytotoxic effects are often correlated with the molecular weight and composition of the copolymer. For example, copolymers with higher molecular weights showed increased cytotoxicity . This characteristic could be leveraged in developing targeted cancer therapies.
Respiratory Sensitization
Several case studies have documented adverse health effects associated with exposure to maleic anhydride. One notable case involved a worker who developed respiratory symptoms after exposure to maleic anhydride in a manufacturing setting. Symptoms included cough, breathlessness, and wheezing, which were linked to IgE-mediated allergic reactions . This highlights the importance of understanding the biological activity of this compound not only in therapeutic contexts but also concerning occupational health.
Genotoxicity Studies
Genotoxicity assessments have shown mixed results regarding maleic anhydride's potential to cause chromosomal aberrations. While some studies found no increase in chromosomal damage in animal models exposed to varying concentrations of maleic anhydride, others indicated possible genotoxic effects under certain conditions . This necessitates further investigation into the safety profile of this compound.
Summary of Key Studies
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for preparing maleic anhydride-d₂, and how can isotopic purity be validated?
Maleic anhydride-d₂ (C₄D₂O₃) is synthesized via deuteration of maleic anhydride using deuterated reagents (e.g., D₂O or deuterated acids). Isotopic purity (>98% deuterium incorporation) is critical for applications in kinetic isotope effect studies or NMR spectroscopy. Validation methods include:
- Mass spectrometry (MS) to confirm molecular weight (100.07 g/mol) and isotopic distribution.
- ¹H NMR spectroscopy to detect residual proton signals, ensuring minimal non-deuterated impurities .
- FT-IR spectroscopy to compare vibrational modes (e.g., C=O stretching at ~1850 cm⁻¹) with non-deuterated analogs, noting shifts due to deuterium substitution .
Q. How should maleic anhydride-d₂ be handled to minimize hydrolysis during storage and experimentation?
Maleic anhydride-d₂ is hygroscopic and prone to hydrolysis, forming maleic acid-d₂. Methodological precautions include:
- Storing under inert gas (argon or nitrogen) in sealed, desiccated containers.
- Using anhydrous solvents (e.g., deuterated chloroform or THF-d₈) for reactions.
- Monitoring reaction environments for moisture via Karl Fischer titration .
Q. What are the key applications of maleic anhydride-d₂ in polymer chemistry research?
Maleic anhydride-d₂ is widely used as a deuterated monomer for:
- Copolymerization studies with styrene-d₈ to investigate reactivity ratios and sequence distribution via ²H NMR .
- Thermal degradation kinetics of deuterated polyimides, where isotopic labeling helps track degradation pathways using thermogravimetric analysis (TGA) coupled with mass spectrometry .
Advanced Research Questions
Q. How do solvent polarity and deuteration affect reactivity ratios in copolymerization with styrene?
Solvent effects on copolymerization (e.g., styrene/maleic anhydride-d₂) can lead to discrepancies in reactivity ratios (r₁, r₂). For example:
- In non-polar solvents (toluene), r₁ (styrene) ≈ 0.3 and r₂ (maleic anhydride-d₂) ≈ 0.05, favoring alternating copolymer formation.
- Polar solvents (DMF) may alter these ratios due to solvation effects on the transition state. Methodology : Use the Fineman-Ross (F-R) or Kelen-Tüdős (K-T) methods to calculate reactivity ratios from low-conversion data (<10%) to avoid composition drift .
Q. What are the challenges in analyzing kinetic isotope effects (KIEs) in Diels-Alder reactions using maleic anhydride-d₂?
Deuteration at the α-position (C₄D₂O₃) introduces measurable KIEs in Diels-Alder reactions:
- Experimental design : Compare reaction rates of maleic anhydride-d₂ vs. non-deuterated analogs under identical conditions (temperature, solvent).
- Data interpretation : Use Arrhenius plots to isolate isotopic effects on activation energy (Eₐ). For example, a study on bitumen modification showed Eₐ increased by 5–10% with deuteration, attributed to reduced vibrational entropy .
- Contradictions : Some studies report negligible KIEs due to competing mechanistic pathways, requiring DFT calculations to resolve .
Q. How can maleic anhydride-d₂ be used to trace degradation mechanisms in deuterated polyimides?
Deuterated polyimides synthesized from maleic anhydride-d₂ enable precise tracking of thermal degradation:
- Method : Perform pyrolysis-GC/MS on deuterated vs. non-deuterated polymers.
- Key findings : Deuterated polymers show delayed degradation onset (~10°C higher) due to stronger C-D bonds, confirmed by isotopic fragment analysis in MS .
Q. Data Contradiction Analysis
Q. Why do reported reactivity ratios (r₁, r₂) for styrene/maleic anhydride-d₂ copolymerization vary across studies?
Discrepancies arise from:
- Solvent effects : Polar solvents stabilize charge-separated transition states, altering r₁ and r₂ .
- Deuteration impact : Isotopic substitution subtly changes monomer electronic properties, affecting reactivity.
- Methodological bias : High-conversion data (>15%) skew ratios due to the "composition drift" phenomenon. Recommendation : Use low-conversion (<10%) data and the Yezrielev-Brokhina-Roskin (YBR) method for robust calculations .
Q. Methodological Best Practices
Q. What analytical techniques are optimal for characterizing deuterated copolymers derived from maleic anhydride-d₂?
- ²H NMR spectroscopy : Resolves sequence distribution and deuteration efficiency in copolymers (e.g., poly([styrene-d₈]-alt-[maleic anhydride-d₂])) .
- FT-IR spectroscopy : Monitors anhydride ring-opening during hydrolysis or post-polymerization modifications .
- Size-exclusion chromatography (SEC) : Coupled with multi-angle light scattering (MALS) to determine molecular weight distributions without isotopic interference .
Q. How can researchers mitigate side reactions during maleic anhydride-d₂ grafting onto polymers?
Common side reactions (e.g., homopolymerization or hydrolysis) are minimized by:
- Using microwave-assisted grafting to reduce reaction time and improve selectivity (e.g., grafting onto polypropylene films with >90% efficiency) .
- Adding free-radical inhibitors (e.g., hydroquinone) to suppress homopolymerization .
Properties
IUPAC Name |
3,4-dideuteriofuran-2,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2O3/c5-3-1-2-4(6)7-3/h1-2H/i1D,2D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPYJFEHAWHCUMM-QDNHWIQGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)OC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=O)OC1=O)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80514711 | |
Record name | (~2~H_2_)Furan-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80514711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33225-51-3 | |
Record name | (~2~H_2_)Furan-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80514711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Maleic anhydride-d2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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